molecular formula C5H10ClNO3S B2527700 1,4-Oxazepane-4-sulfonyl chloride CAS No. 1200798-09-9

1,4-Oxazepane-4-sulfonyl chloride

Cat. No. B2527700
CAS RN: 1200798-09-9
M. Wt: 199.65
InChI Key: DXKIPKJKQNQXOU-UHFFFAOYSA-N
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Description

1,4-Oxazepane-4-sulfonyl chloride is an organic compound classified as an oxazepane sulfonyl chloride. It is a colorless solid that has a wide range of uses in different industries, including pharmaceuticals, agrochemicals, and materials science. It is a versatile reagent that can be used in a variety of synthetic reactions, including the synthesis of heterocycles, polymers, and other organic compounds.

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, is utilized to synthesize a new family of room temperature ionic liquids. This is a significant advancement in mitigating disposal issues associated with azepane, a coproduct of the diamine production process in the polyamide industry. These ionic liquids, characterized by their wide electrochemical windows, are promising alternatives to electrolytes based on volatile organic compounds due to their low viscosity and high conductivity, offering potential applications in green chemistry and electrochemistry (Belhocine et al., 2011).

Organic Synthesis

In organic synthesis, the radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride provides a facile methodology for synthesizing sulfonated benzo[b]oxepinone and chromane derivatives. This approach leverages readily available materials and simple conditions to synthesize oxygen-containing heterocycles with significant application values (Yu et al., 2022).

Catalysis and Polymer Science

A novel nanosized N-sulfonated Brönsted acidic catalyst has been introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates excellent yields, short reaction times, and can be reused multiple times without loss of catalytic activity, highlighting its potential in catalysis and sustainable chemistry (Goli-Jolodar et al., 2016).

Material Science

In material science, the synthesis of sulfonated polytriazoles using a new fluorinated diazide monomer has been explored. These polytriazoles show high thermal and chemical stabilities, low water uptake, and excellent proton conductivities, making them suitable for use as proton exchange membranes in fuel cell applications (Singh et al., 2014).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been studied to provide a novel approach to synthesizing 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. This research contributes to the development of novel compounds with potential therapeutic applications (Beryozkina et al., 2015).

Biochemical Analysis

Biochemical Properties

1,4-Oxazepane-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are crucial in the regulation of enzyme activity and protein function . Additionally, this compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, the modification of kinases and phosphatases by this compound can lead to changes in phosphorylation states, impacting cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable sulfonamide bonds with active site residues . This modification can lead to changes in enzyme kinetics and substrate specificity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering their DNA-binding affinity and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and moisture can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases and sulfatases, which are responsible for the transfer and removal of sulfonyl groups . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type and tissue specificity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or mitochondria, where it can affect metabolic processes and enzyme activity.

properties

IUPAC Name

1,4-oxazepane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKIPKJKQNQXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1200798-09-9
Record name 1,4-oxazepane-4-sulfonyl chloride
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